molecular formula C15H23NO4 B3001252 3-(Boc-amino)-1-(benzyloxy)-2-propanol CAS No. 137618-53-2

3-(Boc-amino)-1-(benzyloxy)-2-propanol

Cat. No.: B3001252
CAS No.: 137618-53-2
M. Wt: 281.352
InChI Key: XFSAGJQTUBCWFN-UHFFFAOYSA-N
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Description

3-(Boc-amino)-1-(benzyloxy)-2-propanol is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a benzyloxy group attached to a propanol backbone. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules where protection of functional groups is necessary.

Scientific Research Applications

Future Directions

The future directions for this compound would depend on its applications. It could be used in the synthesis of more complex molecules, potentially in pharmaceutical research and development .

Mechanism of Action

Target of Action

The primary target of 3-(Boc-amino)-1-(benzyloxy)-2-propanol is the N-Boc deprotection process, which is a common reaction in pharmaceutical research and development . The compound acts as a substrate in this process, undergoing deprotection to yield a variety of aromatic and aliphatic amines .

Mode of Action

The compound interacts with its targets through a catalytic process . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity relative to a batch process .

Biochemical Pathways

The affected pathway is the N-Boc deprotection pathway. The compound, under the influence of a catalyst and solvent, undergoes deprotection to yield a variety of aromatic and aliphatic amines . This process often occurs in residence times of less than a minute at 140 °C .

Pharmacokinetics

The compound’s ADME properties are influenced by the conditions of the reaction. For instance, using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines . The same catalyst/solvent combination is ineffective in batch conditions, due to the much lower temperature of refluxing thf .

Result of Action

The result of the compound’s action is the production of a variety of aromatic and aliphatic amines . For example, Boc-protected p-chloroaniline was deprotected with a throughput of 18 mmol p-chloroaniline per hour per gram of catalyst, sustained over 9 hours .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of a catalyst. For instance, the use of a catalyst lowers the required reaction temperature . Additionally, the reaction is more efficient in a continuous flow reactor with a low-boiling solvent, as compared to batch conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-1-(benzyloxy)-2-propanol typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group and the introduction of a benzyloxy group. One common method involves the reaction of 3-amino-1-(benzyloxy)-2-propanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-1-(benzyloxy)-2-propanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Deprotection: 3-amino-1-(benzyloxy)-2-propanol

    Substitution: Various substituted propanol derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required .

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-3-phenylmethoxypropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-13(17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSAGJQTUBCWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137618-53-2
Record name tert-butyl N-[3-(benzyloxy)-2-hydroxypropyl]carbamate
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